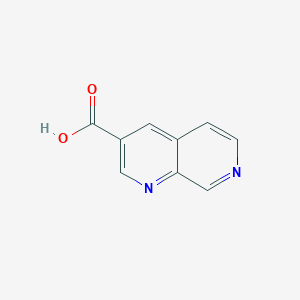

1,7-Naphthyridine-3-carboxylic acid

CAS No.: 250674-49-8

Cat. No.: VC2473529

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 250674-49-8 |

|---|---|

| Molecular Formula | C9H6N2O2 |

| Molecular Weight | 174.16 g/mol |

| IUPAC Name | 1,7-naphthyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H6N2O2/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7/h1-5H,(H,12,13) |

| Standard InChI Key | HJYYQFVLSQWEDJ-UHFFFAOYSA-N |

| SMILES | C1=CN=CC2=NC=C(C=C21)C(=O)O |

| Canonical SMILES | C1=CN=CC2=NC=C(C=C21)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

1,7-Naphthyridine-3-carboxylic acid belongs to the naphthyridine family of heterocyclic compounds. Naphthyridines are structural analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at specific positions in the ring system. In 1,7-naphthyridine, these nitrogen atoms are located at positions 1 and 7 of the bicyclic system, with a carboxylic acid group at the 3-position that contributes significantly to its chemical reactivity and biological properties .

The compound possesses unique structural features that distinguish it from other heterocyclic compounds. Its molecular architecture comprises a planar aromatic system with two nitrogen atoms that can participate in hydrogen bonding and serve as electron-donating sites for metal coordination. The carboxylic acid functional group at position 3 provides additional reactivity through its ability to form salts, esters, and amides, making this compound a versatile building block for chemical synthesis and drug development .

Physical and Chemical Properties

The physical and chemical properties of 1,7-Naphthyridine-3-carboxylic acid are crucial for understanding its behavior in various chemical and biological systems. The basic physicochemical parameters of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of 1,7-Naphthyridine-3-carboxylic acid

| Property | Value |

|---|---|

| Chemical Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol |

| CAS Number | 250674-49-8 |

| Physical Appearance | Powder |

| Recommended Storage Temperature | 4°C |

| IUPAC Name | 1,7-naphthyridine-3-carboxylic acid |

| PubChem CID | 22397149 |

| SMILES Notation | C1=CN=CC2=NC=C(C=C21)C(=O)O |

The compound typically appears as a powder and is recommended to be stored at 4°C to maintain stability . Like other carboxylic acids, it can participate in acid-base reactions, forming salts with bases and undergoing esterification reactions with alcohols. The nitrogen atoms in the heterocyclic ring can also act as bases or nucleophiles in various chemical transformations, contributing to the compound's versatility in organic synthesis .

Synthesis Methods and Production

The synthesis of 1,7-naphthyridine-3-carboxylic acid and its derivatives has been the subject of considerable research, with various methodologies developed to optimize yield, purity, and scalability. Understanding these synthetic approaches is crucial for researchers seeking to produce this compound for further studies or applications.

Traditional Synthetic Routes

Traditional methods for synthesizing 1,7-naphthyridine derivatives often involve multi-step processes starting from simpler pyridine precursors. These approaches typically include cyclization reactions to form the second pyridine ring and subsequent functionalization to introduce the carboxylic acid group at the desired position .

The synthesis of naphthyridine derivatives has historically faced challenges including long reaction sequences, the use of expensive reagents and catalysts, and involvement of potentially hazardous materials. These limitations have prompted researchers to develop more efficient and environmentally friendly synthetic methods that are suitable for industrial production .

Modern Synthetic Approaches

Recent advancements in synthetic methodology have led to improved processes for preparing 1,7-naphthyridine-3-carboxylic acid and related compounds. One notable approach involves the use of 2-chloro-3-amino-pyridine as a starting material, with protection of the amino group using di-tert-butyl dicarbonate, followed by subsequent transformations to construct the second pyridine ring and introduce the carboxylic acid functionality .

This improved method offers several advantages over traditional approaches, including:

-

Ready availability of starting materials

-

Higher yields and better product quality

-

Simpler operational procedures

-

Suitability for industrial-scale production

The synthesis of naphthyridine derivatives has been further refined through the application of modern catalytic methods, microwave-assisted reactions, and continuous flow chemistry techniques, which collectively contribute to more efficient and sustainable production processes.

Biological Activities and Pharmacological Properties

The biological and pharmacological properties of 1,7-naphthyridine-3-carboxylic acid and its derivatives have attracted significant research interest due to their diverse therapeutic potential. Understanding these activities is essential for developing targeted applications in drug discovery and medicinal chemistry.

Antimicrobial Activity

Naphthyridine derivatives, particularly those with carboxylic acid functionalities, have demonstrated notable antibacterial properties. For instance, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid has shown significant in vivo activity against Klebsiella pneumoniae in mice, highlighting the potential of this class of compounds as antibacterial agents .

The antibacterial mechanism of naphthyridine carboxylic acids is believed to involve inhibition of bacterial DNA gyrase, similar to quinolone antibiotics. The structural features of these compounds, including the nitrogen atoms in the heterocyclic ring system and the carboxylic acid group, play crucial roles in their interaction with bacterial targets and their resulting antimicrobial activity .

Antitumor Properties

Structure-activity relationship studies have revealed that certain naphthyridine derivatives possess antitumor activities. In particular, 1,7-disubstituted-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have demonstrated moderate cytotoxic effects against several murine and human tumor cell lines .

Extensive investigations into the structural features affecting antitumor activity have yielded valuable insights:

-

The 2-thiazolyl group at the N-1 position of the naphthyridine structure appears optimal for antitumor activity

-

The naphthyridine core itself shows superior activity compared to related heterocyclic systems such as pyridopyrimidine analogues

-

At the C-7 position, aminopyrrolidine derivatives demonstrate greater efficacy than other amine or thioether derivatives

These findings underscore the importance of specific structural elements in determining the biological activities of naphthyridine compounds and provide guidance for the rational design of new derivatives with enhanced antitumor properties.

Other Biological Activities

Beyond antimicrobial and antitumor properties, naphthyridine derivatives have exhibited potential in other therapeutic areas:

-

Enzyme inhibition: Some naphthyridine compounds have shown activity as inhibitors of specific kinases, including PIP4K2A, affecting the phosphoinositide pathway that regulates various cellular functions such as signal transduction, membrane trafficking, and cell growth

-

Central nervous system effects: Certain naphthyridine derivatives display sedative or stimulant properties, suggesting potential applications in neurological disorders

-

Anti-inflammatory activity: Some compounds in this class have demonstrated anti-inflammatory effects, making them candidates for development as anti-inflammatory agents

The diverse biological activities of naphthyridine derivatives highlight their versatility as scaffolds for developing compounds with specific therapeutic targets and applications.

Structure-Activity Relationships

Understanding the relationship between the structural features of 1,7-naphthyridine-3-carboxylic acid derivatives and their biological activities is crucial for rational drug design and optimization. Comprehensive structure-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of activity for these compounds.

Key Structural Elements Affecting Activity

Research has identified several structural features that significantly influence the biological activities of naphthyridine derivatives:

-

Core ring system: The naphthyridine scaffold itself contributes significantly to biological activity, with the 1,7-naphthyridine system often showing superior effects compared to other heterocyclic ring arrangements

-

N-1 substitution: The nature of substituents at the N-1 position has a profound impact on biological activity. For instance, in antitumor naphthyridines, a 2-thiazolyl group at this position has been found to be particularly effective

-

C-7 substitution: Modification at the C-7 position can dramatically alter activity profiles. Studies have shown that aminopyrrolidine derivatives at this position generally enhance antitumor activity compared to other functional groups

-

Carboxylic acid group: The presence and position of the carboxylic acid functionality significantly influence both physical properties (such as solubility and membrane permeability) and biological activities (including target binding and pharmacokinetics)

Optimization Strategies

Based on established structure-activity relationships, several strategies have emerged for optimizing the biological properties of 1,7-naphthyridine-3-carboxylic acid derivatives:

-

Fine-tuning N-1 substituents to enhance target specificity

-

Introducing various aminopyrrolidine derivatives at C-7 to improve potency

-

Modifying the carboxylic acid group through esterification or amidation to enhance pharmacokinetic properties

-

Exploring bioisosteric replacements for key functional groups to overcome potential limitations

These optimization approaches have led to the development of compounds with improved efficacy, selectivity, and pharmacokinetic profiles, demonstrating the value of systematic structure-activity relationship studies in drug discovery.

Analytical Methods and Characterization

The accurate identification, quantification, and characterization of 1,7-naphthyridine-3-carboxylic acid and its derivatives are essential for quality control, structure verification, and biological activity studies. Various analytical techniques have been employed for these purposes.

Spectroscopic Methods

Spectroscopic techniques play a crucial role in the characterization of 1,7-naphthyridine-3-carboxylic acid:

-

Nuclear Magnetic Resonance (NMR): Proton (¹H) and carbon (¹³C) NMR spectroscopy provide valuable information about the structural features of naphthyridine compounds, including the positions of substituents and confirmation of chemical identity

-

Infrared (IR) Spectroscopy: IR analysis helps identify functional groups, with characteristic bands for the carboxylic acid group (C=O stretching at ~1700 cm⁻¹) and the heterocyclic ring system

-

UV-Visible Spectroscopy: Naphthyridine compounds typically show distinctive UV absorption profiles due to their aromatic and heterocyclic nature, which can be useful for identification and purity assessment

-

Mass Spectrometry: Techniques such as ESI-MS (Electrospray Ionization Mass Spectrometry) provide accurate molecular weight determination and fragmentation patterns that aid in structural elucidation

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and analysis of naphthyridine compounds:

-

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of naphthyridine derivatives, often employing reverse-phase columns with UV detection

-

Thin-Layer Chromatography (TLC): TLC serves as a rapid and convenient method for monitoring reactions and assessing purity

-

Gas Chromatography (GC): For volatile naphthyridine derivatives, GC may be employed, often coupled with mass spectrometry (GC-MS) for enhanced detection and identification capabilities

X-ray Crystallography

X-ray crystallographic analysis provides definitive structural information, including bond lengths, bond angles, and three-dimensional molecular arrangement. This technique has been valuable for confirming the exact structures of various naphthyridine derivatives and understanding their molecular interactions.

Applications and Future Prospects

The unique structural features and diverse biological activities of 1,7-naphthyridine-3-carboxylic acid and its derivatives have led to numerous applications and continue to inspire new research directions.

Current Applications

Current applications of 1,7-naphthyridine-3-carboxylic acid and related compounds include:

-

Pharmaceutical intermediates: These compounds serve as important building blocks in the synthesis of more complex pharmaceutical agents

-

Research tools: They are employed in mechanistic studies to investigate biological pathways and molecular interactions

-

Reference standards: Purified naphthyridine compounds function as analytical standards for quality control and method development

Emerging Research Areas

Several promising research areas involving 1,7-naphthyridine-3-carboxylic acid derivatives are currently under development:

-

Targeted cancer therapeutics: Building on established antitumor activities, researchers are developing more selective compounds that target specific cancer-related pathways

-

Novel antimicrobial agents: In the face of growing antimicrobial resistance, naphthyridine derivatives offer potential alternatives to conventional antibiotics

-

Enzyme inhibitors: The ability of certain naphthyridine compounds to inhibit specific enzymes provides opportunities for developing treatments for various diseases

-

Material science applications: The unique structural and electronic properties of naphthyridine compounds make them candidates for applications in materials science, including fluorescent probes and coordination polymers

Challenges and Future Directions

Despite the promising attributes of 1,7-naphthyridine-3-carboxylic acid derivatives, several challenges remain to be addressed:

-

Improving synthetic methods to reduce environmental impact and increase scalability

-

Enhancing the pharmacokinetic properties of naphthyridine-based drug candidates

-

Developing more selective compounds with reduced side effects

-

Exploring new biological targets and applications beyond established areas

Future research directions likely include the integration of computational methods for rational design, the application of green chemistry principles in synthesis, and the exploration of novel combination therapies involving naphthyridine-based compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume